2-Chloro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide
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Overview
Description
2-Chloro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine to form the pyrazolopyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chloro group with other functional groups.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its biological activity.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-Chloro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[3,4-D]pyrimidines: Another class of heterocyclic compounds with similar structural features but distinct chemical properties
Uniqueness
2-Chloro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H15ClN4O |
---|---|
Molecular Weight |
314.77 g/mol |
IUPAC Name |
2-chloro-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H15ClN4O/c1-9-8-10(2)18-15-13(9)14(20-21(15)3)19-16(22)11-6-4-5-7-12(11)17/h4-8H,1-3H3,(H,19,20,22) |
InChI Key |
XXQUHYUKHWYADD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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